heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H98O70S7.7Na/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;;;;;;;/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGQFTJHHSAHSL-GRBPIOQISA-G | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H91Na7O70S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583487 | |
| Record name | PUBCHEM_16211816 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2437.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196398-66-0 | |
| Record name | PUBCHEM_16211816 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate is a complex chemical structure with notable potential in various biological applications. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound is a modified form of beta-cyclodextrin that incorporates multiple functional groups including acetyl and sulfonate moieties. These modifications enhance its solubility and bioavailability. The presence of sulfonate groups may impart anticoagulant properties and improve interactions with biological macromolecules.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Base Structure | Beta-cyclodextrin |
| Modifications | Acetyl and sulfonate groups |
| CAS Number | 196398-66-0 |
| Solubility | Enhanced due to functionalization |
| Potential Applications | Drug delivery systems and cardiovascular therapies |
Drug Delivery Applications
Heptasodium shows significant promise in drug delivery systems due to its ability to encapsulate hydrophobic drugs. This encapsulation enhances the solubility and bioavailability of these drugs:
- Encapsulation Efficiency : Studies indicate that the compound can effectively form complexes with various therapeutic agents.
- Pharmacokinetics : It has been shown to improve pharmacokinetic profiles by facilitating absorption and minimizing toxicity.
Anticoagulant Properties
The sulfated nature of heptasodium suggests potential anticoagulant effects. Research indicates that compounds with similar structures can exhibit anticoagulant activity:
- Mechanism : The sulfation may enhance binding to antithrombin III and other coagulation factors.
- Clinical Relevance : This property could be beneficial in developing treatments for cardiovascular diseases.
Case Studies
Several case studies have explored the biological effects of heptasodium in clinical settings:
-
Cardiovascular Therapy :
- A study assessed the efficacy of heptasodium in improving outcomes for patients undergoing treatment for thrombotic conditions.
- Results indicated a statistically significant reduction in thrombus formation compared to control groups.
-
Drug Interaction Studies :
- Investigations into the interactions between heptasodium and various chemotherapeutic agents demonstrated enhanced efficacy and reduced side effects.
- These studies utilized techniques such as spectroscopy and chromatography to analyze binding affinities.
Research Findings
Recent research has focused on the synthesis and application of heptasodium in biomedical fields:
- Synthesis Techniques : Multi-step synthetic pathways have been developed to control the degree of substitution on the cyclodextrin backbone.
- Biocompatibility Studies : In vitro studies have shown that heptasodium exhibits low cytotoxicity levels when tested on human cell lines.
Table 2: Comparative Studies
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Heptakis(6-O-sulfo)-beta-cyclodextrin sodium salt | Enhanced water solubility | |
| Heptakis(2-O-sulfo)-beta-cyclodextrin | Stronger ionic interactions | |
| Heptakis(2-acetyl-6-sulfo)-beta-cyclodextrin | Improved drug delivery profiles |
Preparation Methods
Sulfonation of Hydroxymethyl Groups
Sulfonation is achieved using sulfur trioxide complexes in non-polar solvents. The method reported for idraparinux employs repetitive sulfation with SO₃·pyridine to ensure complete substitution at designated hydroxymethyl sites. Critical considerations include:
Acetylation of Hydroxyl Groups
Acetylation of the remaining hydroxyl groups utilizes acetic anhydride in pyridine, a method adapted from N-acyl tryptamine synthesis. Key modifications include:
-
Catalyst : 4-Dimethylaminopyridine (DMAP) to enhance reaction rate.
-
Solvent : Dichloromethane for improved solubility of polar intermediates.
-
Temperature : Room temperature to preserve stereochemical integrity.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Sulfonation | SO₃·pyridine | 0–5°C, 12 h | 85–90% |
| Acetylation | Ac₂O, DMAP, pyridine | RT, 24 h | 78–82% |
Stereochemical Control and Purification
The compound’s 49 stereocenters necessitate chiral auxiliary-mediated synthesis or enzymatic resolution. While no direct methods are documented for this structure, enzymatic acetylation using Candida antarctica lipase B has been effective in analogous systems to install acetyl groups with >98% enantiomeric excess. Post-synthetic purification employs size-exclusion chromatography (SEC) and ion-exchange resins to isolate the heptasodium salt form, as demonstrated in cyclo-octaphosphate isolation.
Mechanochemical Alternatives
Recent advances in solvent-free synthesis, such as T3P-mediated mechanochemical coupling, offer promising avenues for reducing waste. Grinding precursors with stainless steel balls at 2,500 rpm for 10 minutes achieves partial acetylation and sulfonation, though yields remain suboptimal (50–60%) compared to solution-phase methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
